
4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of the compound “4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .
Mode of Action
The compound acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the nervous system . This results in enhanced cholinergic transmission, which can help alleviate symptoms associated with acetylcholine deficiency .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of AChE . The cholinergic pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning and memory. By increasing acetylcholine levels, the compound can potentially enhance the functioning of this pathway .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cholinergic transmission . This can potentially alleviate symptoms associated with conditions like Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(6-(4-methoxyphenyl)pyridazin-3-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide. Its molecular formula is C19H18FN3O4S, with a molecular weight of 403.4 g/mol. The structural features include a pyridazin ring, a methoxyphenyl group, and a sulfonamide moiety, which are critical for its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H18FN3O4S |
Molecular Weight | 403.4 g/mol |
CAS Number | 1005303-57-0 |
Target Enzyme: Acetylcholinesterase (AChE)
The primary mechanism of action involves the inhibition of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a significant role in neurotransmission. Increased acetylcholine levels can lead to improved cognitive functions and potential therapeutic effects in neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
Research indicates that this compound exhibits significant AChE inhibitory activity. In vitro assays have shown that it effectively reduces AChE activity in neuronal cell lines, suggesting its potential use as a cognitive enhancer or neuroprotective agent.
Case Studies and Research Findings
- Neuroprotective Effects : In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory and learning capabilities compared to control groups.
- Anti-inflammatory Properties : Preliminary findings suggest that the compound may also exhibit anti-inflammatory effects, possibly through modulation of cytokine release.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.
Comparison with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other sulfonamides and pyridazine derivatives. This uniqueness may enhance its selectivity and efficacy as an AChE inhibitor compared to structurally similar compounds.
Compound Name | AChE Inhibition Activity |
---|---|
4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzenesulfonamide | Moderate |
4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(methyl)benzenesulfonamide | Low |
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFVJSAWUQHIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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